molecular formula C11H8FNO3 B1409384 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole CAS No. 1823272-05-4

5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole

Cat. No.: B1409384
CAS No.: 1823272-05-4
M. Wt: 221.18 g/mol
InChI Key: SOWHLCPBYTZKTM-UHFFFAOYSA-N
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Description

5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole is an organic compound that belongs to the class of heterocyclic compounds It features a benzodioxin ring fused with an oxazole ring, with a fluorine atom attached to the benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting a suitable phenol derivative with a dihalomethane in the presence of a base.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of an appropriate α-hydroxy ketone with an amide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOCH3 in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-5-fluoro-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1H-indole-2,3-dione
  • (3Z)-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-[(E)-2-phenylethenyl]-1H-indole-2,3-dione

Uniqueness

5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole is unique due to its specific combination of a benzodioxin ring with an oxazole ring and the presence of a fluorine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(6-fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c12-8-1-7-4-14-6-16-11(7)9(2-8)10-3-13-5-15-10/h1-3,5H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWHLCPBYTZKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)C3=CN=CO3)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole
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5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole
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5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole
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5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole
Reactant of Route 5
5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole
Reactant of Route 6
5-(6-Fluoro-4H-1,3-benzodioxin-8-yl)-1,3-oxazole

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